molecular formula C7H5BrN2 B1523716 5-Bromo-2-methylnicotinonitrile CAS No. 956276-47-4

5-Bromo-2-methylnicotinonitrile

Cat. No.: B1523716
CAS No.: 956276-47-4
M. Wt: 197.03 g/mol
InChI Key: CMZODOCHMREYBB-UHFFFAOYSA-N
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Description

5-Bromo-2-methylnicotinonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is a white or light yellow crystalline solid and is used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylnicotinonitrile typically involves the bromination of 2-methylnicotinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like toluene or ethanol.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of substituted pyridines.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of 2-methyl-5-aminonicotinonitrile.

Scientific Research Applications

5-Bromo-2-methylnicotinonitrile is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylnicotinonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and nitrile groups play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylnicotinonitrile
  • 5-Bromo-2-chloronicotinonitrile
  • 5-Bromo-2-methylpyridine

Uniqueness

5-Bromo-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its bromine atom at the 5-position and methyl group at the 2-position make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

5-bromo-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZODOCHMREYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682496
Record name 5-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956276-47-4
Record name 5-Bromo-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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